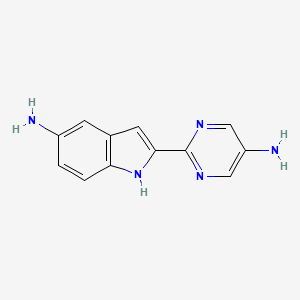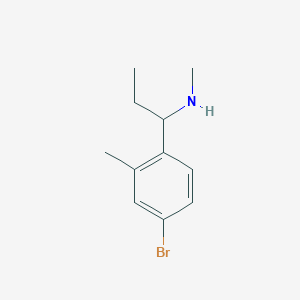
1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine is an organic compound with a molecular formula of C10H14BrN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropan-1-amine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom at the 4-position of the phenyl ring.
Methylation: The resulting 4-bromo-2-methylphenylpropan-1-amine is then methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KCN, or primary amines in polar solvents like water or ethanol.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: 4-hydroxy-2-methylphenylpropan-1-amine, 4-cyano-2-methylphenylpropan-1-amine.
Oxidation: 4-bromo-2-methylphenylpropan-1-one, 4-bromo-2-methylbenzoic acid.
Reduction: 4-bromo-2-methylphenylpropan-1-amine, 4-bromo-2-methylphenylpropan-1-ol.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.
Biological Studies: It is used in studies investigating the structure-activity relationships of phenylpropanamine derivatives and their biological effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The bromine and methyl groups on the phenyl ring influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methylphenyl)ethanone: Similar structure but lacks the amine group.
4-Bromo-2-methylphenol: Similar structure but contains a hydroxyl group instead of an amine.
4-Bromo-2-methylbenzoic acid: Similar structure but contains a carboxylic acid group.
Uniqueness
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both a bromine atom and a methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-4-11(13-3)10-6-5-9(12)7-8(10)2/h5-7,11,13H,4H2,1-3H3 |
InChI Key |
PPQADEWCFKPETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Br)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



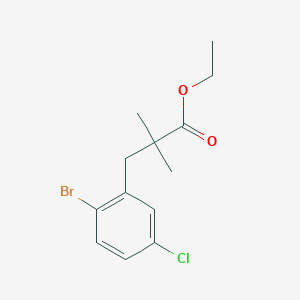
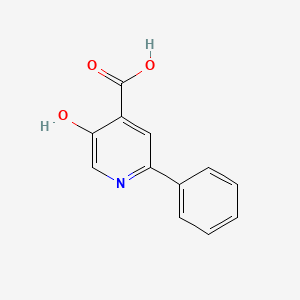

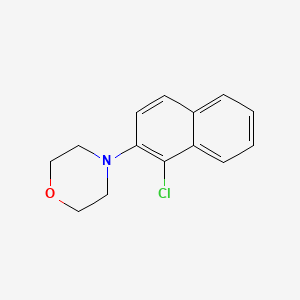


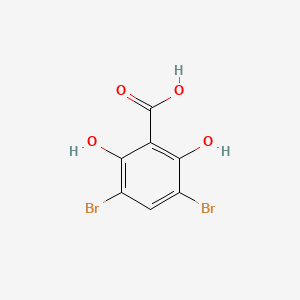
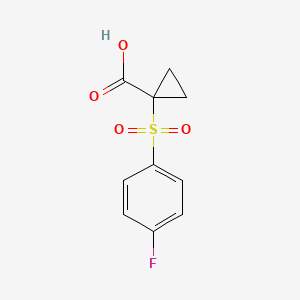

![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
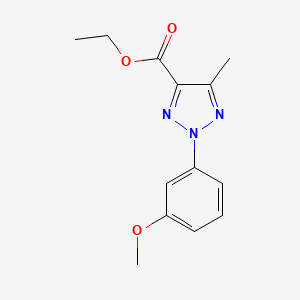
![N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine](/img/structure/B13870517.png)
